molecular formula C20H14ClN3OS B11298514 3-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

3-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide

Cat. No.: B11298514
M. Wt: 379.9 g/mol
InChI Key: JVZFGTLHGHDNOA-UHFFFAOYSA-N
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Description

3-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is an organic compound that features a thiazolo[5,4-B]pyridine core.

Preparation Methods

The synthesis of 3-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine . Industrial production methods would likely optimize these steps for higher yields and purity.

Chemical Reactions Analysis

3-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:

Mechanism of Action

The primary mechanism of action for 3-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves the inhibition of PI3K enzymes. The compound binds to the kinase domain of PI3K, preventing its interaction with phosphoinositides. This inhibition disrupts the PI3K/AKT signaling pathway, which is essential for cell growth and survival .

Comparison with Similar Compounds

Similar compounds include other thiazolo[5,4-B]pyridine derivatives that also exhibit PI3K inhibitory activity. 3-Chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide stands out due to its high potency and selectivity for PI3Kα over other isoforms . Other similar compounds might include:

Properties

Molecular Formula

C20H14ClN3OS

Molecular Weight

379.9 g/mol

IUPAC Name

3-chloro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14ClN3OS/c1-12-7-8-14(19-24-16-6-3-9-22-20(16)26-19)11-17(12)23-18(25)13-4-2-5-15(21)10-13/h2-11H,1H3,(H,23,25)

InChI Key

JVZFGTLHGHDNOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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